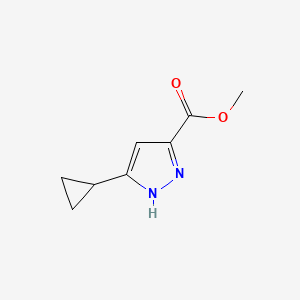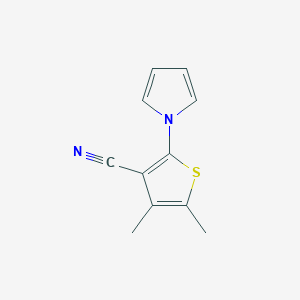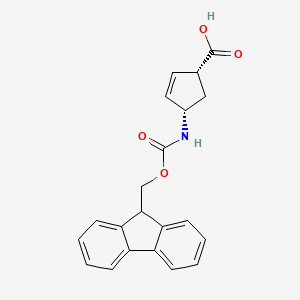
(1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid
Descripción general
Descripción
The compound (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid is a functionalized cyclopentene derivative. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as an amino-protecting group due to its stability and ease of removal under mild conditions. The cyclopentene core of the molecule is a versatile scaffold that can be found in various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of related cycloalkene structures has been demonstrated in the literature. For instance, the synthesis of a functionalized cyclohexene skeleton, which is structurally similar to the cyclopentene core of our compound of interest, was achieved using ring-closing metathesis and diastereoselective Grignard reactions, starting from L-serine . Another related synthesis involved the preparation of a cyclopentene precursor for carbocyclic nucleosides, starting from D-glucono-δ-lactone and employing a series of high-yielding steps including Dieckmann cyclization . These methods highlight the potential synthetic routes that could be adapted for the synthesis of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid, with modifications to introduce the Fmoc group and the specific stereochemistry.
Molecular Structure Analysis
The molecular structure of cycloalkene derivatives is crucial for their reactivity and biological activity. The stereochemistry, as indicated by the (1R,4S) configuration, plays a significant role in the molecule's interactions and its potential as a building block in organic synthesis. The presence of the Fmoc group suggests that this compound could be used in the synthesis of peptides, where the protection of the amino group is necessary .
Chemical Reactions Analysis
Cycloalkene compounds can undergo various chemical reactions, including ring-closing metathesis, as seen in the synthesis of cyclohexene derivatives . The Fmoc group on the nitrogen atom of the compound can be removed under basic conditions, typically using piperidine, which is a common step in peptide synthesis. The cyclopentene moiety could also undergo reactions such as hydrogenation, epoxidation, or dihydroxylation, depending on the desired transformation and the presence of other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of cycloalkene derivatives like (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid are influenced by their molecular structure. The Fmoc group is known to be solid at room temperature and has a characteristic UV absorption, which can be used for monitoring the presence and removal of the group during peptide synthesis. The cyclopentene core's reactivity is affected by its degree of substitution and the electronic effects of adjacent functional groups. The compound's solubility, melting point, and stability would be determined by the interplay of these structural features.
Aplicaciones Científicas De Investigación
Synthesis and Application in Peptide Chemistry
- Fmoc-protected β2-homoamino acids were synthesized for use in solid-phase syntheses of β-peptides, highlighting the utility of Fmoc groups in peptide chemistry (Šebesta & Seebach, 2003).
- Fmoc group's application in the synthesis of cyclopeptides and cyclodepsipeptides was demonstrated, illustrating its role in creating structurally complex peptide derivatives (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).
- The development of Fmoc-protected amino acids for the synthesis of peptides with reversible protected tertiary peptide bonds was explored, showcasing the versatility of Fmoc groups in peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
Molecular Synthesis and Bioorganic Chemistry
- A study on squarate-based carbocyclic nucleosides utilized Fmoc-protected cyclopentene derivatives, demonstrating its application in nucleoside analog synthesis and computational chemistry (Lu, Lu, & Honek, 2017).
- Fmoc-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids were used in solid-phase synthesis, highlighting its use in oligomer synthesis (Gregar & Gervay-Hague, 2004).
Nanotechnology and Material Science
- Fmoc-modified aliphatic amino acids were studied for their self-assembling properties, leading to diverse morphologies like flowers and tubes, which are significant for material science and nanotechnology applications (Gour et al., 2021).
Enzyme-Activated Applications
- Enzyme-activated Fmoc-protected amino acids were developed for creating homogeneous aqueous nanotube dispersions, a novel application in the field of nanotechnology (Cousins et al., 2009).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for this compound indicates that it may pose certain hazards. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Propiedades
IUPAC Name |
(1R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMUNNGMJRKNSV-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426499 | |
| Record name | (1R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid | |
CAS RN |
220497-65-4 | |
| Record name | (1R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





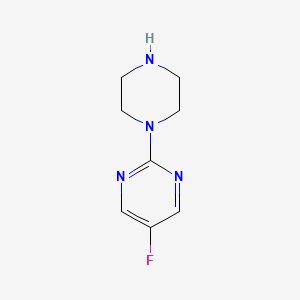

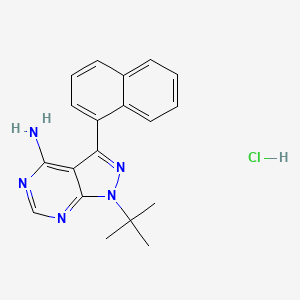
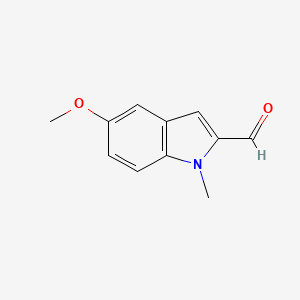


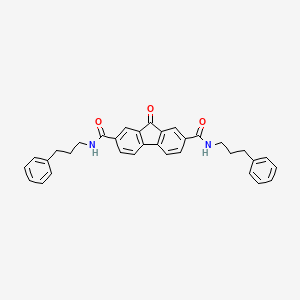
![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)
![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)
